

Physical and chemical properties of N-alpha-t-Boc-L-glutamine.

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Compound of Interest

Compound Name: *Boc-Glu-NH₂*

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N-alpha-t-Boc-L-glutamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-alpha-t-Boc-L-glutamine (Boc-Gln-OH) is a pivotal protected amino acid derivative extensively utilized in the fields of peptide synthesis, drug discovery, and biotechnology.^{[1][2]} The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function provides stability under various conditions while allowing for facile removal under moderately acidic conditions, making it an indispensable tool for the controlled assembly of peptide chains.^[3] This technical guide provides an in-depth overview of the physical and chemical properties of N-alpha-t-Boc-L-glutamine, detailed experimental protocols for its characterization, and a visualization of its application in solid-phase peptide synthesis.

Core Physical and Chemical Properties

N-alpha-t-Boc-L-glutamine is a white to off-white crystalline powder.^{[4][5]} Its key physical and chemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	$C_{10}H_{18}N_2O_5$	[1]
Molecular Weight	246.26 g/mol	[6]
Melting Point	113-116 °C (decomposes)	[5]
Appearance	White to off-white powder	[1] [4]
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and methanol. Sparingly soluble in water.	[4] [5]
Optical Rotation	$[\alpha]^{20}_D -3.0^\circ$ to -4.0° (c=2 in Ethanol)	[7]
pKa	3.84 ± 0.10 (Predicted)	

Experimental Protocols

Accurate characterization of N-alpha-t-Boc-L-glutamine is crucial for its effective use in research and development. The following sections detail the methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-alpha-t-Boc-L-glutamine, confirming the presence of the Boc protecting group and the integrity of the glutamine structure.[\[3\]](#)

¹H NMR Analysis Protocol:

- Sample Preparation: Dissolve 5-10 mg of N-alpha-t-Boc-L-glutamine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity.

- Acquisition: Acquire the ^1H NMR spectrum using standard parameters. A typical ^1H NMR spectrum will show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around 1.4 ppm.[3] The protons of the glutamine backbone will appear at distinct chemical shifts.
- Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

^{13}C NMR Analysis Protocol:

- Sample Preparation: Prepare the sample as described for ^1H NMR analysis.
- Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum.
- Data Processing: Process the spectrum as described for ^1H NMR. The spectrum will show characteristic signals for the carbons of the Boc group (quaternary carbon and methyl carbons) and the glutamine backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in N-alpha-t-Boc-L-glutamine.

Protocol:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over a suitable wavelength range (e.g., 4000-400 cm^{-1}).
- Analysis: The resulting spectrum will show characteristic absorption bands for the N-H, C=O (of the carbamate, carboxylic acid, and amide), and C-H bonds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of N-alpha-t-Boc-L-glutamine.

Protocol for Purity Determination:

- **System Preparation:** Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
- **Sample Preparation:** Prepare a standard solution of N-alpha-t-Boc-L-glutamine of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).
- **Injection and Analysis:** Inject the sample onto the HPLC system and run the gradient method.
- **Detection:** Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
- **Data Analysis:** The purity is determined by calculating the area percentage of the main peak corresponding to N-alpha-t-Boc-L-glutamine.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of N-alpha-t-Boc-L-glutamine.

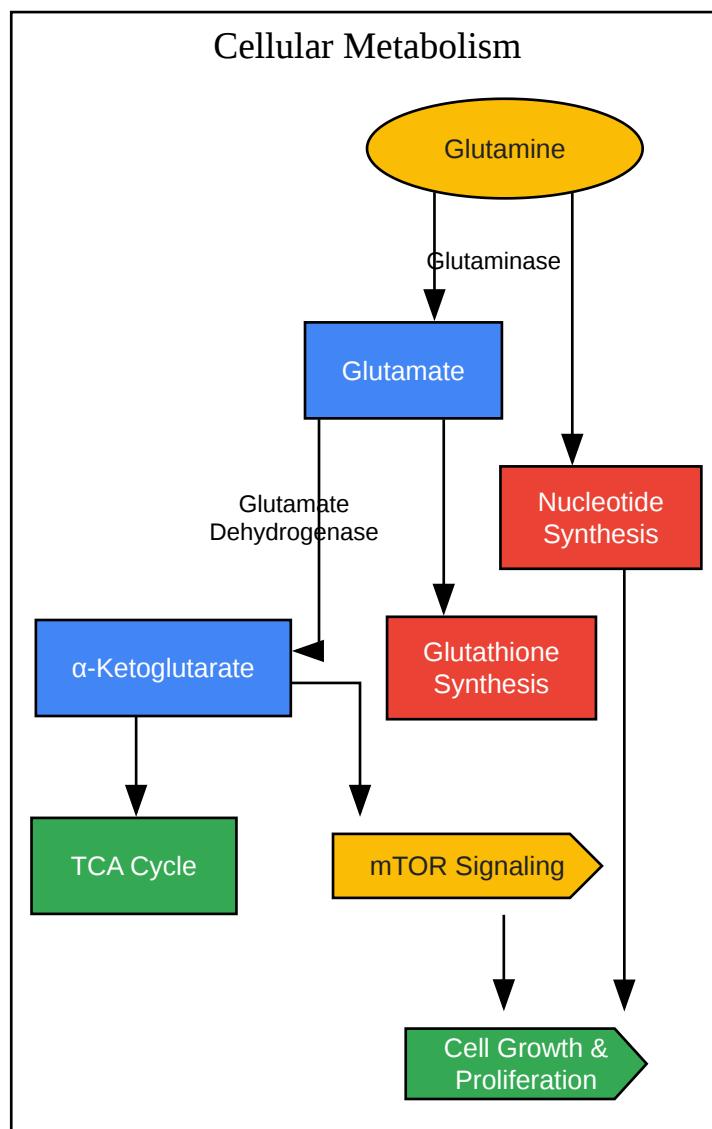
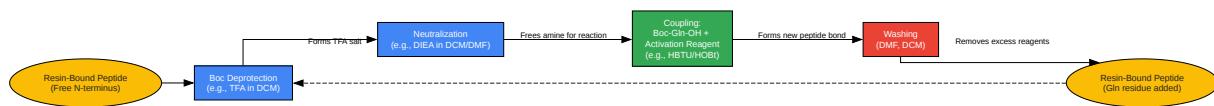
Protocol:

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique (e.g., methanol for electrospray ionization - ESI).
- **Infusion:** Infuse the sample solution directly into the mass spectrometer.
- **Acquisition:** Acquire the mass spectrum in the positive or negative ion mode.
- **Analysis:** The spectrum should show a prominent peak corresponding to the molecular ion ($[M+H]^+$ or $[M-H]^-$) or an adduct (e.g., $[M+Na]^+$), confirming the molecular weight of 246.26 g/mol .

Application in Solid-Phase Peptide Synthesis (SPPS)

N-alpha-t-Boc-L-glutamine is a fundamental building block in Boc-chemistry-based solid-phase peptide synthesis.^[8] The Boc group protects the alpha-amino group during the coupling of the carboxylic acid to the growing peptide chain.

Below is a diagram illustrating the general workflow of incorporating a Boc-Gln-OH residue into a peptide chain during SPPS.



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